1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thiophene ring, and a thieno[3,2-d]pyrimidine-2,4-dione moiety. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar thieno[3,2-d]pyrimidine-2,4-dione moiety might increase its solubility in polar solvents .Scientific Research Applications
Antagonist and Antimicrobial Activity
Compounds structurally related to the given chemical have been investigated for their potential as antagonists and in antimicrobial activities. For instance, certain derivatives demonstrate potent 5-HT2 antagonist activity, which surpasses that of known compounds such as ritanserin, without exhibiting alpha 1 antagonist activity in vivo. This suggests their potential application in treating conditions influenced by 5-HT2 receptors (Watanabe et al., 1992). Similarly, novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings have shown high antimicrobial activity, indicating their use in addressing microbial infections (Yurttaş et al., 2016).
Anti-Inflammatory and Analgesic Agents
Research into benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has uncovered significant anti-inflammatory and analgesic properties. These compounds, especially those with COX-2 selectivity indices of 90-99, demonstrate potential as novel anti-inflammatory and analgesic agents, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antihypertensive Effects
Thienopyrimidinedione derivatives with specific substitutions have been synthesized and evaluated for their antihypertensive effects, showing promise as oral antihypertensive agents in models of spontaneously hypertensive rats. This indicates their potential application in hypertension management (Russell et al., 1988).
Fluorescent Probes and Ligands
Novel piperazine substituted naphthalimide compounds have been synthesized, showing significant potential as fluorescent probes due to their pH-sensitive fluorescence properties and the ability to undergo photo-induced electron transfer. This makes them suitable for applications in material science and biological imaging (Gan et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN4O3S2/c25-17-3-5-18(6-4-17)26-10-12-27(13-11-26)21(30)16-29-20-8-15-34-22(20)23(31)28(24(29)32)9-7-19-2-1-14-33-19/h1-6,8,14-15,22H,7,9-13,16H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBORHFXBIRCQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN4O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.